molecular formula C11H22N2OS B15239003 2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide

2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide

Cat. No.: B15239003
M. Wt: 230.37 g/mol
InChI Key: UOHQYWMZEIRKRG-UHFFFAOYSA-N
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Description

2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide is an organic compound with the molecular formula C11H22N2OS It is characterized by the presence of an amino group, a thiolane ring, and a pentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4-dimethylpentanoic acid with thiolane-3-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted amides or amines.

Scientific Research Applications

2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide exerts its effects depends on its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The thiolane ring and amino group are likely involved in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N,4-dimethyl-N-(thiolan-3-yl)butanamide
  • 2-amino-N,4-dimethyl-N-(thiolan-3-yl)hexanamide
  • 2-amino-N,4-dimethyl-N-(thiolan-3-yl)propanamide

Uniqueness

2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide stands out due to its specific chain length and the presence of both an amino group and a thiolane ring

Properties

Molecular Formula

C11H22N2OS

Molecular Weight

230.37 g/mol

IUPAC Name

2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide

InChI

InChI=1S/C11H22N2OS/c1-8(2)6-10(12)11(14)13(3)9-4-5-15-7-9/h8-10H,4-7,12H2,1-3H3

InChI Key

UOHQYWMZEIRKRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N(C)C1CCSC1)N

Origin of Product

United States

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